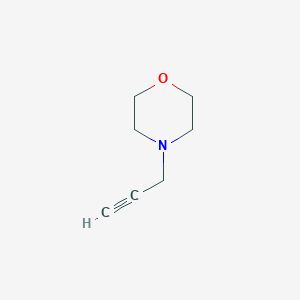

4-(Prop-2-yn-1-yl)morpholine

Description

The exact mass of the compound 4-(Prop-2-yn-1-yl)morpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Prop-2-yn-1-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Prop-2-yn-1-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-ynylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-3-8-4-6-9-7-5-8/h1H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDZHAQIKCVKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50902929 | |

| Record name | NoName_3505 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5799-76-8 | |

| Record name | N-Propargylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5799-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

4-(Prop-2-yn-1-yl)morpholine synthesis from morpholine and propargyl bromide

An In-Depth Technical Guide to the Synthesis of 4-(Prop-2-yn-1-yl)morpholine from Morpholine and Propargyl Bromide

Abstract

This guide provides a comprehensive technical overview for the synthesis of 4-(prop-2-yn-1-yl)morpholine, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the N-alkylation of morpholine with propargyl bromide, a classic SN2 reaction. We will explore the underlying chemical principles, detail a field-proven experimental protocol, emphasize critical safety procedures for handling hazardous reagents, and outline methods for purification and structural verification. This document is intended for researchers and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

The Strategic Importance of 4-(Prop-2-yn-1-yl)morpholine

The morpholine heterocycle is a "privileged structure" in medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical, metabolic, and biological properties.[1] Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a stable, basic nitrogen center for molecular interactions.[1][2] When combined with a terminal alkyne, as in 4-(prop-2-yn-1-yl)morpholine, the resulting molecule becomes a powerful tool for bioconjugation and the construction of complex molecular architectures via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This makes it a highly sought-after intermediate in the development of novel therapeutics, agrochemicals, and advanced materials.[3]

Core Synthesis Principles: N-Propargylation via SN2 Reaction

The formation of 4-(prop-2-yn-1-yl)morpholine from morpholine and propargyl bromide is a classic example of an N-alkylation reaction.[4] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

Mechanism Breakdown:

-

Nucleophilic Attack: The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it nucleophilic.[4] It attacks the electrophilic methylene carbon (the carbon bonded to bromine) of propargyl bromide.[5]

-

Transition State: A transient transition state is formed where the nitrogen-carbon bond is partially formed and the carbon-bromine bond is partially broken.

-

Leaving Group Departure: The bromide ion is displaced as a leaving group, resulting in the formation of a protonated N-propargylmorpholinium bromide salt.[5]

-

Deprotonation: A base, typically a mild inorganic base like potassium carbonate, removes the proton from the nitrogen atom. This step is crucial as it neutralizes the resulting acid and regenerates the neutral amine product, driving the reaction to completion.[4]

Over-alkylation, a common side reaction where the product amine reacts further with the alkyl halide, is generally not a concern in this specific synthesis because the starting material, morpholine, is a secondary amine.[5][6] The reaction cleanly yields the desired tertiary amine.

Caption: Experimental workflow for the synthesis of 4-(Prop-2-yn-1-yl)morpholine.

Detailed Procedure

-

Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet. Ensure the entire apparatus is in a certified fume hood.

-

Charging Reactants: To the flask, add morpholine (8.71 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and 200 mL of anhydrous acetonitrile.

-

Addition of Electrophile: Begin stirring the suspension and cool the flask in an ice-water bath. Add propargyl bromide (11.9 g, 100 mmol) to the dropping funnel and add it dropwise to the stirred suspension over a period of 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2 hours.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove potassium carbonate and the potassium bromide salt formed. Wash the filter cake with a small amount of acetonitrile.

-

Extraction: Combine the filtrates and concentrate them under reduced pressure to remove the bulk of the acetonitrile. Dissolve the resulting residue in 150 mL of diethyl ether. Transfer the solution to a separatory funnel and wash twice with 50 mL portions of saturated aqueous sodium chloride (brine) to remove any remaining inorganic salts.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a slightly yellow liquid. [3]

Purification and Structural Verification

The crude product is often of high purity but can be further purified by vacuum distillation for analytical purposes.

Physical and Analytical Data

| Property | Value |

| Appearance | Slightly yellow to colorless liquid [3] |

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol [3] |

| Boiling Point | 186 °C [3] |

| Density | 0.99 g/cm³ [3] |

| Refractive Index | 1.4730 - 1.4770 [3] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is the definitive method for structural confirmation. Expect to see characteristic peaks for the morpholine ring protons (typically multiplets around 2.5-2.7 ppm and 3.6-3.8 ppm), the acetylenic proton (a triplet around 2.2-2.4 ppm), and the methylene protons adjacent to the nitrogen and alkyne (a doublet around 3.2-3.4 ppm).

-

¹³C NMR: The carbon NMR will show distinct signals for the morpholine carbons, the methylene carbon, and the two sp-hybridized carbons of the alkyne group.

-

IR Spectroscopy: The infrared spectrum will prominently feature a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch and another sharp band around 2100 cm⁻¹ for the C≡C triple bond stretch.

Conclusion

The N-alkylation of morpholine with propargyl bromide is a robust and efficient method for synthesizing 4-(prop-2-yn-1-yl)morpholine. By understanding the SN2 mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols for handling the hazardous electrophile, researchers can reliably produce this valuable chemical intermediate. The straightforward nature of the synthesis, coupled with the high utility of the product in drug discovery and materials science, ensures its continued importance in the field of synthetic chemistry.

References

-

University of Georgia Office of Research. (n.d.). Propargylbromide-106-96-7.doc. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

-

ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. Retrieved from [Link]

-

Lund University Research Portal. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

SciSpace. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

ResearchGate. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(1,3-Diphenylprop-2-yn-1-yl)morpholine. Retrieved from [Link]

-

CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(1-Phenylprop-2-yl)morpholine. Retrieved from [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Morpholin-4-yl)prop-2-yn-1-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

-

PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Background on morpholine synthesis and our approach. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

Universum Journals. (2025). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. Retrieved from [Link]

- Google Patents. (2000). WO2000026214A1 - Linear process for the preparation of a morpholine compound.

-

MySkinRecipes. (n.d.). 4-(Prop-2-yn-1-yl)Morpholine. Retrieved from [Link]

-

ResearchGate. (2019). Recent progress in the synthesis of morpholines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

-

ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

-

E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

-

Organic Chemistry Portal. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Retrieved from [Link]

-

PubMed. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

- Google Patents. (1988). US4739051A - Preparation of morpholine.

- Google Patents. (n.d.). EP3470394A1 - Method for producing 4-(piperidin-4-yl)morpholine.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. ncert.nic.in [ncert.nic.in]

- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Prop-2-yn-1-yl)morpholine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Prop-2-yn-1-yl)morpholine. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into the experimental considerations and the scientific rationale behind the characterization of this versatile molecule.

Introduction: The Significance of 4-(Prop-2-yn-1-yl)morpholine

4-(Prop-2-yn-1-yl)morpholine, also known as 4-propargylmorpholine, is a heterocyclic compound that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science.[1] Its structure uniquely combines the stable and solubilizing morpholine ring with the reactive terminal alkyne of the propargyl group. The morpholine moiety is a privileged pharmacophore in drug discovery, known to improve the pharmacokinetic profile of lead compounds.[2] The propargyl group, on the other hand, serves as a versatile chemical handle for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This dual functionality makes 4-(prop-2-yn-1-yl)morpholine a valuable building block in the synthesis of complex molecules, including novel therapeutics and functional polymers.[1]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(Prop-2-yn-1-yl)morpholine is paramount for its effective application in research and development. These properties dictate its behavior in different environments and are crucial for reaction optimization, formulation development, and biological assessment.

Table 1: Key Physicochemical Identifiers and Properties of 4-(Prop-2-yn-1-yl)morpholine

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁NO | [1][3] |

| Molecular Weight | 125.17 g/mol | [1][3] |

| IUPAC Name | 4-(prop-2-yn-1-yl)morpholine | [4] |

| CAS Number | 5799-76-8 | [1][3] |

| Appearance | Colorless to slightly yellow liquid | [1][3] |

| Boiling Point | 186 °C | [1][3][4] |

| Melting Point | Not available (Liquid at room temperature) | |

| Density | 0.99 g/mL | [1][3] |

| Refractive Index | 1.4730 - 1.4770 | [1][3] |

Expert Insight: The liquid state of this compound at room temperature simplifies its handling and dispensing in most laboratory settings. Its relatively high boiling point suggests low volatility under standard conditions, which is a favorable characteristic for many synthetic applications, minimizing evaporative loss.

Solubility Profile

Experimental Rationale: A systematic solubility study would involve preparing saturated solutions of the compound in various solvents at a controlled temperature. The concentration of the dissolved compound would then be determined using techniques like UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

pKa (Acid Dissociation Constant)

The basicity of the morpholine nitrogen is a key determinant of the compound's behavior in acidic or basic media. The pKa of the conjugate acid of morpholine is approximately 8.4. The propargyl group is weakly electron-withdrawing and is not expected to significantly alter the basicity of the morpholine nitrogen. Therefore, the pKa of the conjugate acid of 4-(Prop-2-yn-1-yl)morpholine is predicted to be in a similar range.

Self-Validating Protocol: pKa Determination by Potentiometric Titration

This protocol ensures accuracy by using a calibrated pH meter and standardized titrant.

-

Sample Preparation: Accurately weigh approximately 1 mmol of 4-(prop-2-yn-1-yl)morpholine and dissolve it in a known volume (e.g., 50 mL) of deionized water.

-

Titration: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where 50% of the amine has been protonated.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 4-(Prop-2-yn-1-yl)morpholine.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~3.7 ppm (t, 4H): Methylene protons adjacent to the oxygen atom in the morpholine ring.

-

~2.5 ppm (t, 4H): Methylene protons adjacent to the nitrogen atom in the morpholine ring.

-

~3.2 ppm (d, 2H): Methylene protons of the propargyl group.

-

~2.2 ppm (t, 1H): Acetylenic proton of the propargyl group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~80 ppm: Quaternary alkyne carbon.

-

~72 ppm: Terminal alkyne carbon.

-

~67 ppm: Morpholine carbons adjacent to the oxygen.

-

~53 ppm: Morpholine carbons adjacent to the nitrogen.

-

~48 ppm: Propargyl methylene carbon.

Experimental Workflow: NMR Analysis

Caption: Workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Key IR Absorptions:

-

~3300 cm⁻¹ (sharp, strong): C-H stretch of the terminal alkyne.

-

~2120 cm⁻¹ (weak to medium): C≡C stretch of the alkyne.

-

~2950-2800 cm⁻¹ (strong): C-H stretches of the morpholine and propargyl CH₂ groups.

-

~1115 cm⁻¹ (strong): C-O-C stretch of the morpholine ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Data Collection: Acquire the sample spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Molecular Ion Peak (Electron Ionization - EI):

-

m/z = 125.0841 (M⁺): Corresponding to the molecular formula C₇H₁₁NO.

Predicted Fragmentation: The molecule is expected to fragment via cleavage of the propargyl group and fragmentation of the morpholine ring.

Stability and Reactivity

4-(Prop-2-yn-1-yl)morpholine is a stable compound under standard laboratory conditions.[1] However, its reactivity is a key feature. The propargylamine moiety is a versatile functional group in organic synthesis.[6][7] The terminal alkyne can undergo various reactions, including metal-catalyzed couplings and additions. The tertiary amine of the morpholine ring can act as a nucleophile or a base.

Diagram: Reactivity Hub of 4-(Prop-2-yn-1-yl)morpholine

Caption: Key reaction pathways involving the alkyne and amine functionalities.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-(Prop-2-yn-1-yl)morpholine. It is advisable to consult the Safety Data Sheet (SDS) before use. General laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. The compound should be handled in a well-ventilated area or a fume hood.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Conclusion

4-(Prop-2-yn-1-yl)morpholine is a valuable and versatile building block with a well-defined set of physicochemical properties. This guide has provided a detailed overview of these properties, along with insights into their experimental determination and practical implications. A thorough understanding of this data is essential for leveraging the full potential of this compound in the design and synthesis of novel molecules for a wide range of applications.

References

-

Synthesis and Reactivity of Propargylamines in Organic Chemistry | Chemical Reviews. (2017-11-22). (URL: [Link])

-

Synthesis and Reactivity of Propargylamines in Organic Chemistry - PubMed. (2017-12-27). (URL: [Link])

-

Synthesis and Reactivity of Propargylamines in Organic Chemistry | Request PDF. (URL: [Link])

-

Synthesis and Reactivity of Propargylamines in Organic Chemistry. | Semantic Scholar. (URL: [Link])

-

Safety Data Sheet: 4-(1-oxo-2-propenyl)-morpholine - Chemos GmbH&Co.KG. (URL: [Link])

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (URL: [Link])

-

Morpholine - Wikipedia. (URL: [Link])

-

Morpholine. (URL: [Link])

-

A review on pharmacological profile of Morpholine derivatives - ResearchGate. (URL: [Link])

-

Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - MDPI. (URL: [Link])

-

Morpholine, 4-(2-methyl-1-propenyl)- - the NIST WebBook. (URL: [Link])

-

4-(2-Hydroxypropyl)morpholine - the NIST WebBook. (URL: [Link])

-

Morpholine,4-propionyl - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

1H and 13C NMR spectra of N-substituted morpholines - PubMed. (URL: [Link])

-

MORPHOLINE (110-91-8) - Ataman Kimya. (URL: [Link])

-

Observed IR spectrum of neutral morpholine and the calculated spectrum... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Morpholine - Common Organic Chemistry. (URL: [Link])

-

Crystal structure of 4-(pyrazin-2-yl)morpholine - PMC - NIH. (URL: [Link])

-

Morpholine (CAS 110-91-8) - Chemical & Physical Properties by Cheméo. (URL: [Link])

-

4-methyl morpholine, 109-02-4 - The Good Scents Company. (URL: [Link])

-

Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. - ResearchGate. (URL: [Link])

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(2-Propyn-1-yl)morpholine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. atamankimya.com [atamankimya.com]

- 6. agilent.com [agilent.com]

- 7. ocw.mit.edu [ocw.mit.edu]

An In-depth Technical Guide to 4-(Prop-2-yn-1-yl)morpholine: Synthesis, Spectroscopic Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Prop-2-yn-1-yl)morpholine, also known as N-propargylmorpholine, is a versatile heterocyclic compound that has garnered significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. Its structure incorporates a morpholine ring, a common scaffold in numerous pharmaceuticals that often imparts favorable physicochemical properties such as improved solubility and metabolic stability, and a terminal alkyne group (propargyl group), which serves as a highly reactive handle for a variety of chemical transformations. This unique combination makes it a valuable building block for the synthesis of more complex molecules through reactions like click chemistry, Sonogashira coupling, and Mannich reactions. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth analysis of its spectral data.

Compound Identification

| Identifier | Value |

| Chemical Name | 4-(Prop-2-yn-1-yl)morpholine |

| Synonyms | N-Propargylmorpholine, 4-Propargylmorpholine |

| CAS Number | 5799-76-8 |

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol |

| Appearance | Slightly yellow to colorless liquid |

Synthesis of 4-(Prop-2-yn-1-yl)morpholine: An Experimental Protocol

The most common and straightforward method for the synthesis of 4-(prop-2-yn-1-yl)morpholine is the N-alkylation of morpholine with a propargyl halide. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct. The following protocol details a reliable procedure for its preparation in a laboratory setting.

Causality Behind Experimental Choices

The choice of an aprotic polar solvent like acetonitrile (CH₃CN) is crucial as it readily dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering with the nucleophilic morpholine or the electrophilic propargyl bromide. Potassium carbonate (K₂CO₃) is selected as the base due to its low cost, moderate reactivity, and ease of removal from the reaction mixture by simple filtration. The reaction is performed at room temperature to ensure selectivity and minimize potential side reactions.

Step-by-Step Methodology

Materials:

-

Morpholine

-

Propargyl bromide (80% solution in toluene)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional, for scaled-up reactions)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of morpholine (1.0 equivalent) in acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension vigorously at room temperature.

-

Slowly add a solution of propargyl bromide (1.1 equivalents) in toluene dropwise to the stirring suspension over a period of 30 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the potassium carbonate and other inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile and toluene.

-

Dissolve the resulting residue in diethyl ether and wash with water to remove any remaining salts and unreacted morpholine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 4-(prop-2-yn-1-yl)morpholine as a clear liquid.

Caption: Workflow for the synthesis of 4-(Prop-2-yn-1-yl)morpholine.

Spectroscopic Data and Structural Elucidation

The structural confirmation of 4-(prop-2-yn-1-yl)morpholine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The characteristic signals for 4-(prop-2-yn-1-yl)morpholine are as follows:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | t | 4H | -O-CH ₂- |

| ~3.25 | d | 2H | -N-CH ₂-C≡ |

| ~2.50 | t | 4H | -N-CH ₂- |

| ~2.20 | t | 1H | ≡C-H |

Note: Predicted chemical shifts based on typical values for similar structures. The exact chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency.

The triplet at approximately 3.70 ppm corresponds to the four protons of the two methylene groups adjacent to the oxygen atom in the morpholine ring. The triplet at around 2.50 ppm is assigned to the four protons of the two methylene groups adjacent to the nitrogen atom. The doublet at approximately 3.25 ppm is characteristic of the methylene protons of the propargyl group, coupled to the terminal alkyne proton. The terminal alkyne proton itself appears as a triplet at around 2.20 ppm, due to long-range coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~79.0 | C ≡CH |

| ~74.0 | C≡C H |

| ~67.0 | -O-C H₂- |

| ~53.0 | -N-C H₂- |

| ~48.0 | -N-C H₂-C≡ |

Note: Predicted chemical shifts based on typical values for N-substituted morpholines and terminal alkynes.

The two signals in the downfield region (~79.0 and ~74.0 ppm) are characteristic of the sp-hybridized carbons of the alkyne group. The signal at approximately 67.0 ppm is assigned to the two equivalent carbons adjacent to the oxygen atom in the morpholine ring. The two carbons adjacent to the nitrogen atom are non-equivalent, with the methylene carbons of the morpholine ring appearing around 53.0 ppm and the methylene carbon of the propargyl group appearing at a slightly more upfield position of ~48.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the terminal alkyne functionality.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~2120 | Weak, Sharp | C≡C stretch (terminal alkyne) |

| ~1115 | Strong | C-O-C stretch (ether) |

The most diagnostic peaks in the IR spectrum are the strong, sharp absorption at approximately 3300 cm⁻¹, corresponding to the stretching vibration of the terminal C-H bond of the alkyne, and the weak but sharp band around 2120 cm⁻¹ for the C≡C triple bond stretch. The presence of the morpholine ring is confirmed by the strong C-O-C stretching vibration around 1115 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-(prop-2-yn-1-yl)morpholine, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 125.

Expected Fragmentation Pattern:

The primary fragmentation pathway would likely involve the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable morpholinium ion and the loss of the propargyl group. Another significant fragmentation would be the loss of a hydrogen atom from the molecular ion.

-

m/z = 125: Molecular ion [C₇H₁₁NO]⁺

-

m/z = 86: [M - C₃H₃]⁺, loss of the propargyl group.

-

m/z = 57: A common fragment for morpholine derivatives.

Applications in Research and Development

The dual functionality of 4-(prop-2-yn-1-yl)morpholine makes it a valuable tool in several areas of chemical science:

-

Drug Discovery: The terminal alkyne allows for its use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to readily synthesize a wide array of 1,2,3-triazole-containing compounds. These triazole derivatives are often explored for their potential as therapeutic agents.

-

Bioconjugation: The alkyne group can be used to attach the morpholine moiety to biomolecules, such as proteins and peptides, for diagnostic or therapeutic purposes.

-

Materials Science: It can be used as a monomer or cross-linking agent in the synthesis of functional polymers and materials with tailored properties.

Conclusion

4-(Prop-2-yn-1-yl)morpholine is a readily accessible and highly versatile chemical building block. Its straightforward synthesis and the reactive nature of its terminal alkyne group provide a powerful platform for the development of novel molecules with applications spanning from drug discovery to materials science. The detailed spectroscopic data and synthesis protocol provided in this guide serve as a valuable resource for researchers and scientists working with this important compound.

References

- General references on N-alkylation of amines and spectroscopy of organic compounds have been consulted to compile this guide. Specific journal references for the detailed spectral data of 4-(Prop-2-yn-1-yl)

An In-depth Technical Guide to the Solubility and Stability of 4-Propargylmorpholine

Introduction

4-Propargylmorpholine is a versatile heterocyclic compound that incorporates both a morpholine ring and a reactive propargyl group. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of novel therapeutic agents and functional polymers through "click" chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of 4-propargylmorpholine is paramount for its effective application. This technical guide provides a comprehensive overview of the solubility and stability of 4-propargylmorpholine, offering insights into its behavior in various solvent systems and under different stress conditions. The protocols and data presented herein are designed to be a practical resource for optimizing reaction conditions, developing robust formulations, and ensuring the integrity of this important chemical entity throughout its lifecycle.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of 4-propargylmorpholine is essential for its handling and application.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO | |

| Molecular Weight | 125.17 g/mol | |

| Appearance | Colorless to pale yellow liquid | General knowledge |

| Boiling Point | Not readily available | |

| Density | Not readily available |

Solubility Profile of 4-Propargylmorpholine

The solubility of 4-propargylmorpholine in various solvents is a critical parameter for its use in synthesis, purification, and formulation. The presence of the polar morpholine ring and the less polar propargyl group gives the molecule a mixed polarity, influencing its solubility characteristics.

Qualitative Solubility Assessment

Based on the general principle of "like dissolves like" and the known properties of its constituent functional groups, a qualitative solubility profile can be predicted. The morpholine moiety, being a polar aprotic structure, is miscible with water and soluble in a wide range of organic solvents. The propargyl group is a nonpolar functionality. Therefore, 4-propargylmorpholine is expected to be soluble in a broad spectrum of organic solvents and to have some degree of aqueous solubility.

Experimental Determination of Solubility

A quantitative understanding of solubility is best achieved through experimental measurement. The following protocol outlines a general method for determining the solubility of 4-propargylmorpholine in various solvents.

Objective: To quantitatively determine the solubility of 4-propargylmorpholine in a range of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

4-Propargylmorpholine (high purity)

-

Solvents: Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Tetrahydrofuran

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-propargylmorpholine to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials and place them in a thermostatically controlled shaker set at 25 °C.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid indicates a saturated solution.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant from each vial using a pipette.

-

Dilute the collected supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC-UV:

-

Analyze the diluted samples using a validated HPLC-UV method (see Section 5 for a detailed method).

-

Determine the concentration of 4-propargylmorpholine in each diluted sample by comparing its peak area to a standard calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 4-propargylmorpholine in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL) × Dilution Factor)

-

Expected Solubility Trends:

Based on solvent polarity, the expected solubility trend for 4-propargylmorpholine is:

-

High Solubility: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetonitrile, acetone, dichloromethane, tetrahydrofuran).

-

Moderate to High Solubility: Water, due to the hydrogen bonding capability of the morpholine nitrogen and oxygen.

-

Moderate to Low Solubility: Nonpolar solvents (e.g., toluene).

Stability Profile of 4-Propargylmorpholine

Understanding the chemical stability of 4-propargylmorpholine is crucial for predicting its shelf-life, identifying potential degradation products, and establishing appropriate storage and handling conditions. Forced degradation studies are an essential tool for assessing the intrinsic stability of a molecule.[1]

Potential Degradation Pathways

The chemical structure of 4-propargylmorpholine contains two key functional groups that are susceptible to degradation: the morpholine ring and the propargyl group.

-

Morpholine Ring: The tertiary amine of the morpholine ring can undergo oxidation to form an N-oxide. Under strongly acidic conditions, the ether linkage in the morpholine ring could potentially be cleaved, although this is generally a harsh condition.

-

Propargyl Group: The terminal alkyne of the propargyl group is susceptible to hydration in the presence of strong acids and certain metal catalysts, which would lead to the formation of a methyl ketone.[1] Strong oxidizing agents can cause cleavage of the carbon-carbon triple bond.[2]

Forced Degradation Studies Protocol

Forced degradation studies intentionally expose the compound to stress conditions to accelerate its degradation and identify potential degradation products.

Objective: To evaluate the stability of 4-propargylmorpholine under various stress conditions and to identify its major degradation products.

Materials:

-

4-Propargylmorpholine

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Water bath, Photostability chamber, Oven

-

HPLC-UV system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products

Protocol:

-

Sample Preparation: Prepare solutions of 4-propargylmorpholine in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60 °C for various time points (e.g., 2, 8, 24 hours).

-

Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60 °C for various time points.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for various time points.

-

Thermal Degradation: Expose a solid sample and a solution sample to heat (e.g., 80 °C) for an extended period.

-

Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At each time point, withdraw a sample, neutralize it if necessary, and dilute it to an appropriate concentration.

-

Analyze the samples by HPLC-UV to quantify the remaining 4-propargylmorpholine and monitor the formation of degradation products.

-

Analyze the stressed samples by LC-MS to determine the mass of the degradation products, which will aid in their structural elucidation.

-

Data Interpretation:

-

Plot the percentage of remaining 4-propargylmorpholine against time for each stress condition to determine the degradation rate.

-

Identify the major degradation products by their retention times in the HPLC chromatogram and their mass-to-charge ratios in the mass spectrum.

Analytical Methodology for Quantification

A robust and validated analytical method is essential for accurately determining the concentration of 4-propargylmorpholine in solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable technique for this purpose.

Recommended HPLC-UV Method

Objective: To develop and validate an HPLC-UV method for the quantification of 4-propargylmorpholine.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute the compound. A typical starting point could be 5% B, increasing to 95% B over 15 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Determined by UV scan of 4-propargylmorpholine (likely in the range of 200-220 nm due to the lack of a strong chromophore) |

| Injection Volume | 10 µL |

Method Validation:

The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

-

Specificity: Demonstrate that the method can distinguish 4-propargylmorpholine from its degradation products and any matrix components.

-

Linearity: Establish a linear relationship between the peak area and the concentration of 4-propargylmorpholine over a defined range.

-

Accuracy: Determine the closeness of the measured values to the true values by analyzing samples with known concentrations.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 4-propargylmorpholine. The experimental protocols and analytical methods described herein offer a practical starting point for researchers and drug development professionals. A thorough characterization of these fundamental properties is essential for the successful application of 4-propargylmorpholine in the synthesis of novel compounds and the development of new technologies. By applying the principles and methodologies outlined in this guide, scientists can ensure the quality, consistency, and reliability of their work with this versatile chemical building block.

References

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

SciSpace. (2021). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. [Link]

-

IJP-Online. (2013). Synthesis of some Acetylenic Morpholine Derivatives via Grignard Reactions. [Link]

-

Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

-

NIH. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

-

SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

-

Core. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

NIH. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

ResearchGate. (2000). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]

-

NIH. (2006). HPLC-UV determination of morphine in human plasma and its application to the clinical study. [Link]

-

MDPI. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. [Link]

Sources

4-(Prop-2-yn-1-yl)morpholine: A Multifaceted Heterocyclic Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and materials science, the demand for versatile and efficient molecular building blocks is perpetual. 4-(Prop-2-yn-1-yl)morpholine, also known as N-propargylmorpholine, has emerged as a preeminent scaffold, ingeniously combining the favorable pharmacokinetic attributes of the morpholine ring with the synthetic versatility of a terminal alkyne. This guide provides an in-depth analysis of its synthesis, reactivity, and strategic applications. We will explore its pivotal role in cornerstone reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira coupling, and Mannich reactions, offering not just procedural details but the underlying strategic rationale for its use. This document serves as a technical resource for researchers aiming to leverage this potent building block in the rational design and synthesis of novel, high-value molecules.

Core Concepts: Understanding the Building Block

4-(Prop-2-yn-1-yl)morpholine is a bifunctional organic compound featuring a saturated morpholine heterocycle N-substituted with a propargyl group (a three-carbon chain with a terminal alkyne).[1] This unique architecture makes it an exceptionally valuable tool in organic synthesis for several key reasons:

-

The Morpholine Moiety : The morpholine ring is classified as a "privileged structure" in medicinal chemistry.[2] Its presence often confers advantageous physicochemical properties to a parent molecule, including improved aqueous solubility, metabolic stability, and a favorable pKa profile, which can enhance pharmacokinetic and pharmacodynamic outcomes.[2][3] It is a structural feature in numerous approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib.[4]

-

The Terminal Alkyne : The propargyl group's terminal alkyne is a gateway to a vast array of chemical transformations. It is most renowned for its participation in "click chemistry," but it is also a key reactant in fundamental carbon-carbon bond-forming reactions, allowing for molecular elongation and elaboration with exquisite control.[1]

This combination allows chemists to readily introduce a solubilizing, biologically compatible heterocycle while retaining a highly reactive handle for subsequent, efficient diversification.

Physical and Chemical Properties

A summary of the key properties of 4-(Prop-2-yn-1-yl)morpholine is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 5799-76-8 | [1] |

| Molecular Formula | C₇H₁₁NO | [1] |

| Molecular Weight | 125.17 g/mol | [1] |

| Appearance | Slightly yellow to colorless liquid | [1] |

| Boiling Point | 186 °C | [1] |

| Density | 0.99 g/cm³ | [1] |

| Purity | ≥ 97-99% (GC) | [1] |

| Storage | Store at room temperature, sealed in dry conditions. |

Synthesis of 4-(Prop-2-yn-1-yl)morpholine

The most direct and widely used method for synthesizing this building block is the nucleophilic substitution (alkylation) of morpholine with a suitable propargyl electrophile, typically propargyl bromide or chloride.

Synthetic Workflow: Alkylation of Morpholine

The reaction mechanism is a straightforward Sₙ2 displacement. The secondary amine nitrogen of the morpholine ring acts as the nucleophile, attacking the electrophilic methylene carbon of the propargyl halide and displacing the bromide or chloride leaving group. A base is typically required to neutralize the hydrohalic acid byproduct.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

The Strategic Integration of 4-(Prop-2-yn-1-yl)morpholine in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical motifs, 4-(Prop-2-yn-1-yl)morpholine has emerged as a particularly valuable scaffold. This versatile compound synergistically combines the advantageous physicochemical properties of the morpholine ring with the synthetic utility of a terminal alkyne, offering a powerful platform for the generation of diverse and biologically active molecules.

The morpholine moiety is widely recognized as a "privileged structure" in drug design.[1][2] Its incorporation into drug candidates often imparts favorable characteristics such as improved aqueous solubility, metabolic stability, and enhanced permeability across the blood-brain barrier (BBB).[3][4] These properties are particularly crucial for the development of agents targeting the central nervous system (CNS).[1][5] Concurrently, the propargyl group serves as a versatile chemical handle, most notably for its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction—a cornerstone of "click chemistry."[6][7][8] This reaction's high efficiency, regioselectivity, and biocompatibility have revolutionized the way medicinal chemists approach the synthesis of complex molecular architectures and bioconjugates.[9][10]

This technical guide provides an in-depth exploration of the potential applications of 4-(Prop-2-yn-1-yl)morpholine in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols. We will delve into the strategic use of this compound in the synthesis of novel therapeutic agents, with a focus on its application in generating libraries of bioactive compounds through click chemistry and its role in the development of enzyme inhibitors and CNS-active molecules.

Core Physicochemical and Pharmacokinetic Attributes

The utility of 4-(Prop-2-yn-1-yl)morpholine in drug design is rooted in the distinct properties of its constituent parts.

The Morpholine Ring: A Pharmacokinetic Enhancer

The morpholine ring is a saturated heterocycle that confers several advantageous properties to a parent molecule:

-

Enhanced Solubility and Reduced Lipophilicity: The presence of the oxygen atom in the morpholine ring allows for hydrogen bonding with water, thereby improving aqueous solubility. This is a critical factor in drug formulation and bioavailability.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an extended in vivo half-life of the drug candidate.

-

Improved CNS Penetration: For CNS-targeted drugs, crossing the blood-brain barrier is a major hurdle. The physicochemical properties of the morpholine ring, including its pKa and ability to modulate lipophilicity, can significantly enhance BBB permeability.[1][5][11]

-

Pharmacophore Scaffolding: The chair-like conformation of the morpholine ring provides a rigid scaffold that can orient substituents in a precise three-dimensional arrangement for optimal interaction with biological targets.[3]

The Propargyl Group: A Gateway to Molecular Diversity

The terminal alkyne of the propargyl group is the key to the synthetic versatility of 4-(Prop-2-yn-1-yl)morpholine. Its primary application lies in the CuAAC reaction, which allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring.[7][8] This triazole linkage serves as a robust and biocompatible linker to connect the morpholine-containing fragment to a wide array of other molecular entities. The resulting triazole ring is not merely a passive linker; it can actively participate in hydrogen bonding and dipole interactions with biological targets, thus contributing to the overall pharmacological profile of the molecule.[4]

Application Showcase: Leveraging 4-(Prop-2-yn-1-yl)morpholine in Drug Discovery

The true potential of 4-(Prop-2-yn-1-yl)morpholine is realized in its application as a versatile building block for the synthesis of novel bioactive compounds. A prime example is its use in the generation of compound libraries for high-throughput screening and lead optimization.

Case Study: Synthesis of Quinoline-Based Morpholine-1,2,3-Triazole Hybrids with Anticancer Activity

A compelling demonstration of the utility of a propargylated morpholine scaffold is in the synthesis of quinoline-based 1,2,3-triazole hybrids. While the specific starting material was a 2-morpholinoquinoline-3-methyl propargyl ether, the principles are directly applicable to 4-(prop-2-yn-1-yl)morpholine. In a recent study, a series of these hybrid molecules were synthesized via a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction with various aryl azides.[4]

The resulting compounds were evaluated for their in vitro anticancer activity against the MDA-MB-231 human breast cancer cell line. Several of the synthesized hybrids demonstrated significant cytotoxic activity, with some compounds exhibiting IC50 values in the low micromolar range, comparable to the standard chemotherapeutic drug doxorubicin.[4] This study highlights the power of using a propargylated morpholine derivative as a scaffold to rapidly generate a library of compounds with potent biological activity. The morpholine moiety likely contributes to the overall solubility and cellular uptake of the compounds, while the triazole linker connects it to a variety of substituted aryl groups, allowing for the exploration of structure-activity relationships (SAR).

Experimental Protocols: A Practical Guide

To facilitate the application of 4-(Prop-2-yn-1-yl)morpholine in research, a detailed, self-validating protocol for a typical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is provided below.

Protocol: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole Derivative

This protocol describes the reaction of 4-(Prop-2-yn-1-yl)morpholine with a representative organic azide to form the corresponding triazole.

Materials:

-

4-(Prop-2-yn-1-yl)morpholine

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the organic azide (1.0 mmol) and 4-(Prop-2-yn-1-yl)morpholine (1.1 mmol, 1.1 equivalents) in a 1:1 mixture of tert-butanol and deionized water (10 mL).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) in deionized water (1 mL). In another vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 10 mol%) in deionized water (1 mL).

-

Reaction Initiation: To the stirring solution of the azide and alkyne, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The reaction mixture will typically turn from a pale blue to a yellow-green or brown color, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Workup: Once the reaction is complete, dilute the mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1,4-disubstituted 1,2,3-triazole product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams have been generated.

Caption: CuAAC reaction workflow for bioactive molecule synthesis.

Future Perspectives and Conclusion

4-(Prop-2-yn-1-yl)morpholine stands as a testament to the power of rational drug design, where the strategic combination of well-characterized structural motifs leads to the creation of novel molecules with significant therapeutic potential. The continued exploration of this versatile building block, particularly through its application in click chemistry, promises to yield a new generation of drug candidates targeting a wide range of diseases.

The ability to rapidly and efficiently generate libraries of diverse compounds from a common, privileged scaffold is a significant advantage in the quest for new medicines. As our understanding of disease biology deepens, the demand for precisely tailored molecules will only increase. 4-(Prop-2-yn-1-yl)morpholine, with its unique blend of favorable pharmacokinetic properties and synthetic versatility, is poised to remain a valuable tool in the medicinal chemist's arsenal for the foreseeable future. The insights and protocols provided in this guide are intended to empower researchers to fully harness the potential of this remarkable compound in their drug discovery endeavors.

References

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Singh, R. K., & Kumar, A. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Ramachandran, R., et al. (2024). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. Asian Journal of Chemistry, 36(2), 516-520. [Link]

-

Kumar, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry, 17(12), 1439-1455. [Link]

-

Hale, J. J., et al. (2004). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters, 14(13), 3501-3505. [Link]

-

Li, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6529. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2022). Molecules, 27(15), 4933. [Link]

-

Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems, 4(6), 542-550. [Link]

-

molecularinfo.com. Cas Number 5799-76-8|4-Prop-2-yn-1-ylmorpholine. [Link]

-

S. N. G. E. H. S. S., et al. (2022). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Scientific Reports, 12(1), 1-16. [Link]

-

Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. [Link]

-

El-Sayed, M. A. A., et al. (2016). Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening. European Journal of Medicinal Chemistry, 118, 267-279. [Link]

-

Kourounakis, A. P., & Gavalas, A. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 8(11), 1377-1392. [Link]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

-

Hobbs, H., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(15), 6972-6984. [Link]

-

Lee, H., et al. (2019). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Bioorganic & Medicinal Chemistry Letters, 29(3), 441-446. [Link]

- WO2023067313A1 - A composition for use in treating or preventing a neurodegener

Sources

- 1. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Click Chemical Probes for Single-Cell Resolution Detection of Epichaperomes in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Certainty of a Few Good Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholine Moiety: A Privileged Scaffold in Modern Drug Design and Pharmacokinetic Optimization

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in contemporary medicinal chemistry, recognized for its frequent appearance in a multitude of FDA-approved drugs and clinical candidates.[1][2] This guide provides an in-depth analysis of the morpholine moiety's multifaceted role, moving beyond its simple classification as a solvent or building block to its strategic application as a "privileged scaffold."[3][4] We will explore the fundamental physicochemical properties that underpin its utility and delve into its profound impact on the pharmacokinetic profile of drug molecules. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into how the strategic incorporation of morpholine can enhance solubility, metabolic stability, and target engagement, ultimately leading to safer and more efficacious therapeutics.

The Fundamental Chemistry of a Privileged Structure

Morpholine, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, possesses a unique combination of properties that make it highly advantageous in drug design.[5][6] Its utility stems from a finely tuned balance of basicity, polarity, and structural conformation.

1.1. Physicochemical and Conformational Properties

The presence of the electron-withdrawing oxygen atom opposite the nitrogen atom is central to morpholine's character. This feature reduces the basicity of the nitrogen compared to its carbocyclic analog, piperidine.[7] The typical pKa of a morpholine nitrogen is approximately 8.7, a value that allows for sufficient aqueous solubility at physiological pH without the excessive basicity that can sometimes lead to off-target effects or undesirable physicochemical properties.[8][9]

Furthermore, the morpholine ring primarily adopts a stable chair conformation, which can serve as a rigid scaffold to orient substituents in a precise three-dimensional arrangement for optimal interaction with a biological target.[10][11] This conformational stability is a key reason for its role in enhancing binding affinity and potency.[12][13]

| Property | Morpholine | Piperidine | Piperazine (2nd N) | Rationale for Advantage |

| pKa | ~8.7[8][9] | ~11.2 | ~5.7 | Optimal basicity for aqueous solubility and reduced hERG liability. |

| LogP | -0.86 | 0.84 | -1.03 | Provides a hydrophilic character, improving aqueous solubility. |

| H-Bond Acceptors | 2 (O and N) | 1 (N) | 2 (N and N) | The oxygen provides a key H-bond acceptor site for target interaction.[14] |

| Metabolic Stability | Generally Higher | Lower | Lower | Oxygen atom deactivates adjacent carbons from CYP450 oxidation.[7] |

Strategic Application in Pharmacokinetic (ADME) Optimization

The primary driver for incorporating the morpholine moiety is often the dramatic improvement of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][15]

2.1. Enhancing Metabolic Stability

A frequent challenge in drug development is the metabolic lability of N-heterocycles like piperidine and piperazine, which are susceptible to oxidation by cytochrome P450 (CYP) enzymes.[7] The replacement of a methylene group (–CH₂–) in piperidine with an oxygen atom to form morpholine significantly alters this metabolic profile. The electron-withdrawing nature of the oxygen deactivates the adjacent carbon atoms, making them less prone to oxidative metabolism.[7] This bioisosteric replacement is a common and effective strategy to block common metabolic pathways, thereby increasing the drug's half-life and bioavailability.[8][16]

However, the morpholine ring is not metabolically inert. Understanding its potential metabolic fate is crucial for predicting clearance and potential drug-drug interactions.

Diagram 1: Common Metabolic Pathways of the Morpholine Moiety

Caption: Key metabolic transformations of the morpholine ring mediated primarily by CYP450 enzymes.[17]

2.2. Improving Solubility and Permeability

The dual-character of the morpholine ring, possessing a hydrophilic ether oxygen and a basic nitrogen that can be protonated, makes it an excellent tool for enhancing aqueous solubility.[18] This is critical for achieving adequate drug concentration in plasma for oral bioavailability and for formulating intravenous dosage forms.

For Central Nervous System (CNS) drugs, the morpholine moiety plays a special role. It helps strike the delicate balance between sufficient water solubility to exist in the blood and adequate lipophilicity to cross the blood-brain barrier (BBB).[10][19] A multitude of CNS-active drugs, such as the antidepressant Reboxetine, leverage the morpholine ring to achieve the required pharmacokinetic profile for brain penetration.[20]

The Role of Morpholine in Pharmacodynamics and Target Engagement

Beyond pharmacokinetics, the morpholine moiety is often an integral part of the pharmacophore, directly contributing to the drug's binding affinity and efficacy.[1][13]

3.1. Direct Target Interactions

The oxygen atom of the morpholine ring is a potent hydrogen bond acceptor, a critical interaction for anchoring a ligand into a protein's binding pocket.[21][22] In many kinase inhibitors, for example, the morpholine oxygen forms a crucial hydrogen bond with the "hinge" region of the ATP-binding site.[12] This interaction significantly enhances binding affinity and selectivity. The anticancer drug Gefitinib (Iressa) is a classic example where the morpholine group contributes to its potent inhibition of the Epidermal Growth Factor Receptor (EGFR).[5][14]

Diagram 2: Morpholine Interaction within an Enzyme Active Site ```dot

Caption: A workflow demonstrating the strategic use of morpholine to mitigate common drug development issues. [8]

Experimental Protocols for Evaluation

To empirically validate the benefits of incorporating a morpholine moiety, specific in vitro assays are indispensable. The following protocol describes a standard, self-validating system for assessing metabolic stability.

Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ) of a morpholine-containing compound compared to its piperidine/piperazine analog.

Materials:

-

Test Compounds (10 mM stock in DMSO)

-

Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)

-

NADPH Regenerating System (e.g., NADPH-A/B)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile with 0.1% Formic Acid (for quenching and protein precipitation)

-

Control Compounds (e.g., Verapamil - high clearance; Propranolol - low clearance)

-

LC-MS/MS system for analysis

Methodology:

-

Preparation of Incubation Mixture:

-

In a 96-well plate, prepare the main incubation mix (per well): 188 µL of Phosphate Buffer, 10 µL of HLM (final concentration 1 mg/mL).

-

Pre-warm the plate at 37°C for 10 minutes.

-

-

Initiation of Reaction:

-

Add 2 µL of test compound (10 mM stock) to the wells to achieve a final substrate concentration of 100 µM.

-

To initiate the metabolic reaction, add 10 µL of pre-warmed NADPH regenerating system. For T=0 time point, add quenching solution before adding NADPH.

-

-

Time-Point Sampling:

-

Incubate the plate at 37°C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile with 0.1% formic acid and an internal standard.

-

-

Sample Processing:

-

Seal the plate and centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to quantify the remaining parent compound at each time point relative to the T=0 sample.

-

-

Data Analysis:

-

Plot the natural log of the percentage of compound remaining versus time.

-

The slope of the linear regression line (k) is the elimination rate constant.

-

Calculate Half-life (t½) = 0.693 / k.

-

Calculate Intrinsic Clearance (Clᵢₙₜ) = (0.693 / t½) * (mL incubation / mg microsomes).

-

Expected Outcome: A well-designed morpholine-containing drug candidate will typically exhibit a longer half-life and lower intrinsic clearance compared to a direct piperidine or piperazine analog, validating the choice of the morpholine scaffold for improved metabolic stability. [7][17]

Conclusion

The morpholine ring is far more than a simple heterocycle; it is a powerful tool in the medicinal chemist's armamentarium. Its unique physicochemical properties allow for the systematic enhancement of drug-like characteristics, particularly in the realm of pharmacokinetics. [1][2]By improving metabolic stability, increasing aqueous solubility, and providing key interactions for target binding, the morpholine moiety directly addresses some of the most significant challenges in drug discovery. [10][13]The continued prevalence of this "privileged scaffold" in newly approved drugs underscores its enduring importance and justifies its central role in the design of next-generation therapeutics. [8][9][14]

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 4. jchemrev.com [jchemrev.com]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. benchchem.com [benchchem.com]

- 16. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to Click Chemistry Using Terminal Alkynes: The Case of 4-(Prop-2-yn-1-yl)morpholine

Introduction: The Philosophy of "Click"